molecular formula C17H15F2N3OS B2509515 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide CAS No. 1334374-18-3

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide

Cat. No.: B2509515
CAS No.: 1334374-18-3
M. Wt: 347.38
InChI Key: IAHMHBCCYRNYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide is a synthetic small molecule featuring a bicyclic imidazo[2,1-b]thiazole core substituted with a cyclopropyl group at position 5. The propanamide side chain at position 3 is further functionalized with a 3,4-difluorophenyl group. This structural motif is designed to enhance binding affinity and metabolic stability, leveraging fluorine's electron-withdrawing effects and cyclopropane’s steric rigidity.

Properties

IUPAC Name

3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3OS/c18-13-5-3-11(7-14(13)19)20-16(23)6-4-12-9-24-17-21-15(8-22(12)17)10-1-2-10/h3,5,7-10H,1-2,4,6H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHMHBCCYRNYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=CSC3=N2)CCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea with acetone and 3,4-difluorobenzoyl bromide to form the imidazo[2,1-b]thiazole core . The cyclopropyl group is introduced through subsequent reactions involving cyclopropylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival . The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related imidazo[2,1-b]thiazole derivatives are outlined below:

Structural Modifications and Physicochemical Properties

Compound Imidazo[2,1-b]thiazole Substituent Amide Substituent Molecular Weight Key Features
Target compound 6-Cyclopropyl N-(3,4-Difluorophenyl) propanamide ~407.4 (estimated) Cyclopropane enhances rigidity; difluorophenyl improves lipophilicity and stability
5f () 6-(4-Chlorophenyl) N-(6-Chloropyridin-3-yl) acetamide 430.3 Chlorine atoms increase hydrophobicity; pyridine may aid solubility
5l () 6-(4-Chlorophenyl) N-(6-(4-Methoxybenzylpiperazinyl)pyridin-3-yl) acetamide 573.6 Piperazine and methoxybenzyl groups enhance kinase inhibition (VEGFR2 IC50 ~5.72% at 20 μM)
SNAP-7941 derivatives () N/A 3,4-Difluorophenyl in pyrimidinecarboxylate ~600–650 (estimated) 3,4-Difluorophenyl critical for MCHR1 antagonism; fluoroethyl group improves brain penetration
4d–4f () 6-(4-Fluorophenyl) Hydrazine-carbothioamide derivatives ~450–480 (estimated) Fluorophenyl optimizes acetylcholinesterase inhibition; thioamide enhances metal chelation

Biological Activity

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide (CAS No. 1334374-18-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural framework that includes an imidazo[2,1-b]thiazole core and a difluorophenyl substituent. This configuration is significant for its interaction with biological targets.

PropertyValue
IUPAC Name3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide
Molecular FormulaC17H15F2N3OS
Molecular Weight351.38 g/mol

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit various enzymes, particularly kinases and proteases, which are crucial for cellular signaling and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy.

Cytotoxic Activity

A series of studies have evaluated the cytotoxic effects of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide against various cancer cell lines. Notably:

  • MCF-7 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • HeLa Cell Line : Similar results were observed with an IC50 value suggesting strong anticancer properties.

Case Study: Cytotoxic Evaluation

In a study assessing the cytotoxic effects against MCF-7 and HeLa cell lines using the MTT assay, the compound demonstrated promising results:

Cell LineIC50 Value (μM)
MCF-729
HeLa25

These findings suggest that the compound has potent anticancer activity and warrants further investigation into its therapeutic potential.

Comparative Analysis with Related Compounds

The biological activity of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide can be compared with other related compounds containing imidazo[2,1-b]thiazole scaffolds. Studies have shown that modifications in the substituents can significantly influence their cytotoxic profiles.

Compound NameIC50 Value (μM)
Compound A (similar scaffold)45
Compound B (different substituent)60
Target Compound 25

Q & A

Q. What are the recommended synthetic routes for 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Imidazo[2,1-b]thiazole core formation : Cyclocondensation of substituted thiazoles with cyclopropane derivatives under reflux in solvents like DMF or methanol, catalyzed by Pd or Cu salts .

Amide coupling : Reaction of the imidazo[2,1-b]thiazole intermediate with 3,4-difluorophenyl propanamide via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane .
Key intermediates should be characterized by NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity .

Q. How can the aqueous solubility of this compound be improved for in vitro assays?

  • Methodological Answer : Solubility enhancement strategies include:
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while avoiding precipitation .
  • pH adjustment : The amide group’s pKa (~3.5–4.5) allows for protonation in acidic buffers (pH 2–3) to improve solubility .
  • Crystallinity reduction : Amorphous solid dispersion with polymers like PVP or HPMC via spray drying .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
  • Structural confirmation : ¹H NMR (aromatic protons at δ 7.1–8.3 ppm, cyclopropyl protons at δ 1.2–1.5 ppm) and high-resolution mass spectrometry (HRMS) to verify the molecular ion .

Advanced Research Questions

Q. How can QSAR modeling guide structural optimization for target selectivity?

  • Methodological Answer :
  • Descriptor selection : Compute electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters using software like Schrödinger or MOE .
  • Validation : Correlate imidazo[2,1-b]thiazole substitutions (e.g., cyclopropyl vs. methyl) with activity data (IC50) against kinase targets. For example, cyclopropyl may enhance binding to hydrophobic pockets in kinases like EGFR .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Assay normalization : Compare results under standardized conditions (e.g., ATP concentration in kinase assays).
  • Off-target profiling : Use broad-panel screening (e.g., Eurofins Panlabs) to identify non-specific interactions with GPCRs or ion channels .
  • Metabolic stability : Assess liver microsome stability (human vs. rodent) to rule out false negatives due to rapid clearance .

Q. How to design in vivo studies to evaluate pharmacokinetic properties?

  • Methodological Answer :
  • Dosing formulation : Prepare a PEG-400/saline (40:60) solution for IV administration; oral dosing via hydroxypropyl-β-cyclodextrin inclusion complexes .
  • PK parameters : Measure plasma half-life (t₁/₂), Cmax, and AUC via LC-MS/MS. Note that the 3,4-difluorophenyl group may reduce CYP3A4-mediated metabolism, extending t₁/₂ .

Q. What are the computational approaches for predicting target engagement?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., JAK2), focusing on hydrogen bonds between the propanamide carbonyl and kinase hinge region .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the cyclopropyl-imidazo[2,1-b]thiazole moiety in binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.